(4-Chloro-3,5-dimethylpyridin-2-YL)methanol (4-Chloro-3,5-dimethylpyridin-2-YL)methanol
Brand Name: Vulcanchem
CAS No.: 150054-50-5
VCID: VC21144418
InChI: InChI=1S/C8H10ClNO/c1-5-3-10-7(4-11)6(2)8(5)9/h3,11H,4H2,1-2H3
SMILES: CC1=CN=C(C(=C1Cl)C)CO
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol

CAS No.: 150054-50-5

Cat. No.: VC21144418

Molecular Formula: C8H10ClNO

Molecular Weight: 171.62 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol - 150054-50-5

Specification

CAS No. 150054-50-5
Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
IUPAC Name (4-chloro-3,5-dimethylpyridin-2-yl)methanol
Standard InChI InChI=1S/C8H10ClNO/c1-5-3-10-7(4-11)6(2)8(5)9/h3,11H,4H2,1-2H3
Standard InChI Key CQKHUAFREIMBJI-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=C1Cl)C)CO
Canonical SMILES CC1=CN=C(C(=C1Cl)C)CO

Introduction

Chemical Identity and Structural Characteristics

(4-Chloro-3,5-dimethylpyridin-2-yl)methanol is a pyridine derivative with specific substituents that define its chemical behavior and potential applications. This compound is characterized by a pyridine ring backbone with three key functional groups: a hydroxymethyl group at the 2-position, a chloro group at the 4-position, and methyl groups at both the 3- and 5-positions. This specific arrangement of substituents creates a molecule with unique reactivity profiles and potential biological properties.

The compound is identified by its CAS registry number 150054-50-5, which serves as its unique identifier in chemical databases and literature. Its IUPAC name, (4-chloro-3,5-dimethylpyridin-2-yl)methanol, describes its chemical structure according to standardized nomenclature guidelines . This systematic naming is essential for accurate identification and categorization in chemical research and database searches.

From a structural perspective, the compound belongs to the broader family of substituted pyridines, which are six-membered heterocyclic compounds containing a nitrogen atom. The pyridine core is a base structure present in numerous biologically active compounds, including essential vitamins such as niacin and pyridoxal . This structural similarity to compounds with established biological activity suggests potential pharmaceutical applications for (4-chloro-3,5-dimethylpyridin-2-yl)methanol.

Basic Chemical Properties

The fundamental chemical properties of (4-chloro-3,5-dimethylpyridin-2-yl)methanol are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Chemical Properties of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol

PropertyValue
IUPAC Name(4-chloro-3,5-dimethylpyridin-2-yl)methanol
CAS Registry Number150054-50-5
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Canonical SMILESCC1=CN=C(C(=C1Cl)C)CO
Physical StateSolid (at standard conditions)

The molecular formula C8H10ClNO indicates the compound contains 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom . This composition contributes to its molecular weight of 171.62 g/mol, which is an important parameter for calculating reaction stoichiometry and dosages in potential applications.

Applications in Organic Synthesis

(4-Chloro-3,5-dimethylpyridin-2-yl)methanol serves as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. The hydroxymethyl group provides a convenient handle for further functionalization, while the substituted pyridine core contributes a structurally rigid and potentially bioactive component.

This compound can be utilized in various ways in synthetic chemistry:

As a precursor for the synthesis of more complex pyridine derivatives through modification of the hydroxymethyl group. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to other functional groups such as amines or thiols, or used to introduce linkers to other molecular fragments.

As a structural component in the design of pharmaceutical agents. The pyridine nucleus appears in numerous medications and drug candidates, making derivatives like (4-chloro-3,5-dimethylpyridin-2-yl)methanol potentially valuable in medicinal chemistry research.

As an intermediate in the preparation of ligands for coordination chemistry and catalysis. The pyridine nitrogen provides a coordination site for metals, while the hydroxymethyl group can be functionalized to introduce additional coordination sites or to tune the electronic and steric properties of the ligand.

Comparison with Related Compounds

To better understand the potential properties and applications of (4-chloro-3,5-dimethylpyridin-2-yl)methanol, it is valuable to compare it with structurally related compounds. This comparative analysis can provide insights into how specific structural features influence chemical reactivity and biological activity.

Table 2: Comparison of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol with Related Compounds

CompoundStructural DifferencesExpected Effects on Properties
Pyridine-2-methanolLacks chloro and methyl substituentsMore basic pyridine nitrogen; different solubility profile; potentially different biological interactions
4-Chloropyridine-2-methanolLacks 3,5-dimethyl substituentsReduced steric hindrance; potentially different electronic distribution; altered reactivity
3,5-Dimethylpyridine-2-methanolLacks 4-chloro substituentMore electron-rich pyridine ring; potentially different biological target specificity
(4-Chloro-3,5-dimethylpyridin-2-yl)methanol hydrochlorideProtonated nitrogen (salt form)Increased water solubility; altered reactivity of pyridine nitrogen; different crystalline properties

The pyridine core structure is found in many important biological molecules, including the vitamin B family. Compounds related to (4-chloro-3,5-dimethylpyridin-2-yl)methanol are used in various applications ranging from pharmaceutical intermediates to agrochemicals. The specific substitution pattern in this compound creates a unique profile that distinguishes it from related molecules and may confer specific advantages for certain applications.

Physical Properties and Analytical Characterization

Understanding the physical properties of (4-chloro-3,5-dimethylpyridin-2-yl)methanol is essential for handling, purification, and application development. While comprehensive experimental data for this specific compound is limited in the available literature, certain properties can be predicted based on its structure and comparison with similar compounds.

The compound is expected to exist as a solid at room temperature, typical for many pyridine derivatives with similar molecular weights. The presence of both a hydroxyl group and a pyridine nitrogen suggests moderate polarity, likely resulting in solubility in moderately polar organic solvents such as methanol, ethanol, and chloroform, with limited solubility in highly nonpolar solvents like hexane.

For analytical characterization, several techniques are typically employed to confirm the identity and purity of (4-chloro-3,5-dimethylpyridin-2-yl)methanol:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. In the 1H NMR spectrum, characteristic signals would be expected for:

  • The aromatic proton on the pyridine ring (typically in the range of δ 7.0-8.5 ppm)

  • The methylene protons of the hydroxymethyl group (typically around δ 4.5-5.0 ppm)

  • The hydroxyl proton (typically around δ 2.0-5.0 ppm, though position can vary with concentration and solvent)

  • The methyl protons at positions 3 and 5 (typically around δ 2.0-2.5 ppm)

The 13C NMR spectrum would show signals for all eight carbon atoms, with characteristic chemical shifts for the pyridine carbons, the methylene carbon of the hydroxymethyl group, and the methyl carbons.

Research Opportunities and Future Directions

The limited published information on (4-chloro-3,5-dimethylpyridin-2-yl)methanol suggests numerous opportunities for further research into its properties and applications. Several potential research directions include:

Synthetic Methodology Development

Research could focus on developing efficient and scalable synthetic routes to (4-chloro-3,5-dimethylpyridin-2-yl)methanol, potentially employing modern synthetic approaches such as flow chemistry, catalytic methods, or green chemistry principles. Optimization of existing routes could improve yields and reduce waste generation.

Derivative Synthesis and Structure-Activity Relationships

The hydroxymethyl group provides an excellent handle for derivatization, enabling the creation of a library of related compounds. Systematic modification could produce structure-activity relationship data if these compounds are tested for biological activities or other functional properties.

Biological Activity Screening

Comprehensive screening of (4-chloro-3,5-dimethylpyridin-2-yl)methanol and its derivatives against various biological targets could reveal unexpected activities. Potential areas for screening include antimicrobial, anti-inflammatory, anticancer, and central nervous system activities.

Materials Science Applications

Investigation of the compound's potential in materials science, such as in the development of coordination polymers, metal-organic frameworks, or functional materials with specific optical or electronic properties, represents another promising research direction.

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